Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-
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Overview
Description
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of a chlorine atom and a butanamide group further defines its unique structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- typically involves the reaction of 1,3-benzodioxole with a chlorinating agent to introduce the chlorine atom. This is followed by the reaction with butanamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide with a similar structure but lacking the benzodioxole and chlorine groups.
N-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: A more complex derivative with additional functional groups.
N-[3-[[4-[(5-Chloro-1,3-benzodioxol-4-yl)amino]pyrimidin-2-yl]amino]butanamide: Another derivative with a pyrimidine ring.
Uniqueness
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89780-32-5 |
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Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chlorobutanamide |
InChI |
InChI=1S/C11H12ClNO3/c12-5-1-2-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,13,14) |
InChI Key |
DYWUTDRBTMAETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCl |
Origin of Product |
United States |
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